molecular formula C16H20ClN3O3 B2641254 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1197540-98-9

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2641254
CAS No.: 1197540-98-9
M. Wt: 337.8
InChI Key: UCYFJXFADNRFPB-UHFFFAOYSA-N
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Description

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring, a chloro substituent, and a cyano group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the chloro substituent. The final steps involve the formation of the amide bond and the addition of the cyano group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide include:

    This compound analogs: These compounds have similar structures but with slight modifications, such as different substituents on the benzodioxin ring.

    Benzodioxin derivatives: Compounds with the benzodioxin ring but different functional groups attached.

    Chloro-substituted amides: Compounds with a similar amide structure but different aromatic rings or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-14-13(6-11(12)17)22-4-5-23-14/h6-7,10,19H,4-5,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYFJXFADNRFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC2=C(C=C1Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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